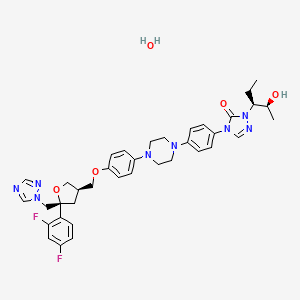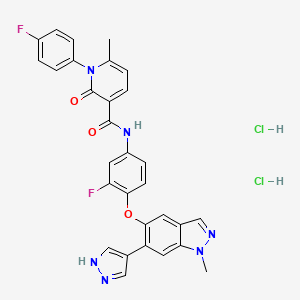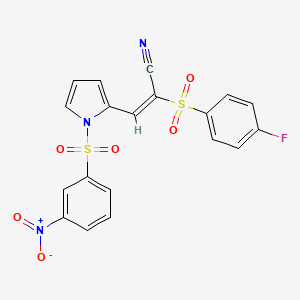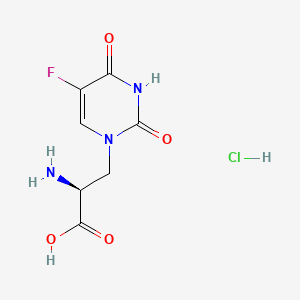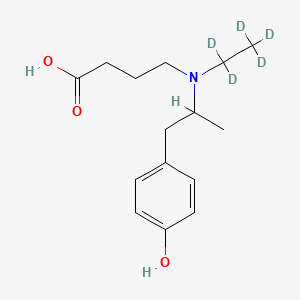
Sodium 4-pentynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-pentinoato de sodio es un compuesto orgánico con la fórmula molecular C₅H₅NaO₂. Es una sal de sodio del ácido 4-pentinoico y es conocido por sus aplicaciones en la química click y en los estudios de acetilación de proteínas. El compuesto contiene un grupo alquino, lo que lo convierte en un reactivo valioso en varias reacciones químicas .
Mecanismo De Acción
El mecanismo de acción del 4-pentinoato de sodio implica su incorporación a proteínas celulares a través de vías biosintéticas. El grupo alquino en el compuesto le permite sufrir reacciones CuAAC con moléculas que contienen azida, facilitando el etiquetado y el perfil de proteínas acetiladas en diversos tipos de células . Este proceso es crucial para estudiar la acetilación de proteínas y su papel en la expresión génica y el desarrollo de enfermedades .
Análisis Bioquímico
Biochemical Properties
Sodium 4-pentynoate interacts with cellular proteins and is utilized as a chemical reporter for the profiling of acetylated proteins . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Cellular Effects
In Jurkat T cells, metabolic labeling of this compound was observed to be dose- and time-dependent . This suggests that this compound may influence cell function by altering protein acetylation patterns.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with proteins. It can be metabolically incorporated onto cellular proteins, thereby altering their function
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 4-pentinoato de sodio se puede sintetizar haciendo reaccionar ácido 4-pentinoico con hidróxido de sodio. La reacción típicamente implica disolver ácido 4-pentinoico en un solvente adecuado, como agua o etanol, y luego agregar hidróxido de sodio a la solución. La mezcla se agita hasta que la reacción está completa, lo que resulta en la formación de 4-pentinoato de sodio .
Métodos de producción industrial: En entornos industriales, la producción de 4-pentinoato de sodio sigue un proceso similar pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El producto se purifica luego mediante cristalización u otras técnicas de separación para obtener el compuesto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones: El 4-pentinoato de sodio experimenta varias reacciones químicas, que incluyen:
Ciclo adición azida-alquino catalizada por cobre (CuAAC): Esta reacción implica que el grupo alquino del 4-pentinoato de sodio reacciona con moléculas que contienen azida para formar triazoles.
Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleófila debido a la presencia del grupo alquino.
Reactivos y condiciones comunes:
Catalizadores de cobre: Se utilizan en reacciones CuAAC para facilitar la formación de triazoles.
Moléculas que contienen azida: Reaccionan con el grupo alquino en el 4-pentinoato de sodio durante las reacciones CuAAC.
Productos principales:
Triazoles: Formados como resultado de las reacciones CuAAC.
Derivados sustituidos: Producidos a través de reacciones de sustitución nucleófila.
Aplicaciones Científicas De Investigación
El 4-pentinoato de sodio tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Comparación Con Compuestos Similares
El 4-pentinoato de sodio es único debido a su grupo alquino, que le permite participar en reacciones CuAAC. Los compuestos similares incluyen:
4-pentenoato de sodio: Contiene un doble enlace en lugar de un grupo alquino, lo que lo hace menos versátil en la química click.
4-butinoato de sodio: Tiene una cadena de carbono más corta, lo que afecta su reactividad y aplicaciones.
El 4-pentinoato de sodio destaca por su capacidad para sufrir reacciones específicas que no son posibles con sus análogos, lo que lo convierte en una herramienta valiosa en la investigación química y biológica .
Propiedades
IUPAC Name |
sodium;pent-4-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2.Na/c1-2-3-4-5(6)7;/h1H,3-4H2,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIICCMJXWKGSG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735352 |
Source


|
| Record name | Sodium pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101917-30-0 |
Source


|
| Record name | Sodium pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Sodium 4-pentynoate enable the study of protein acetylation?
A1: Unlike naturally occurring acetyl groups, this compound carries a terminal alkyne group. This unique feature allows researchers to exploit the power of "click chemistry". [] After this compound is incorporated into proteins, the alkyne group can be reacted with azide-containing probes using Copper(I)-catalyzed azide-alkyne cycloaddition. This reaction is highly specific and efficient, allowing for the direct visualization and isolation of proteins labeled with this compound. Essentially, it acts as a "flag" to pinpoint acetylated proteins within complex biological samples. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



